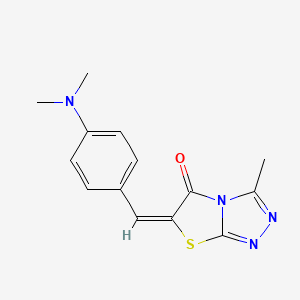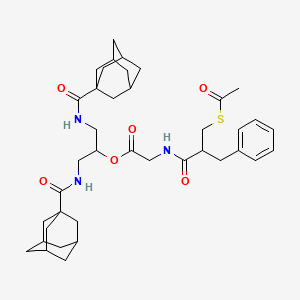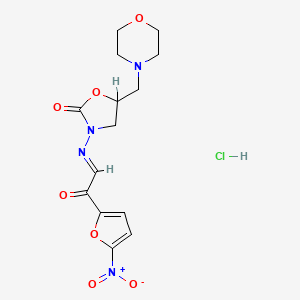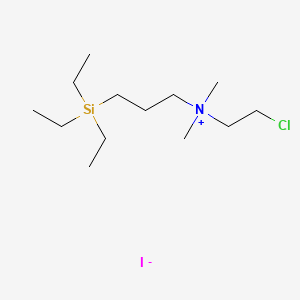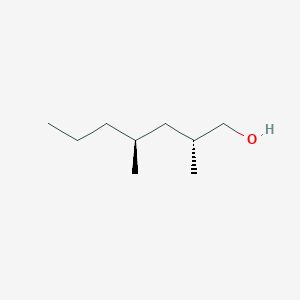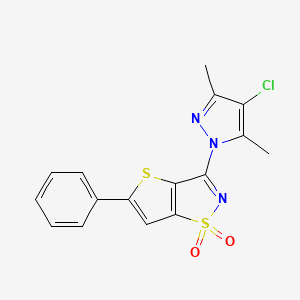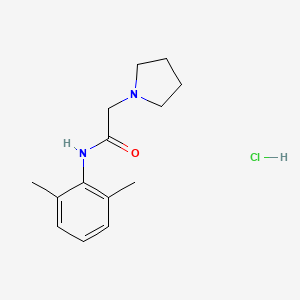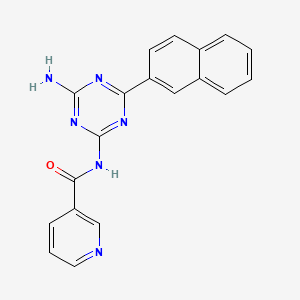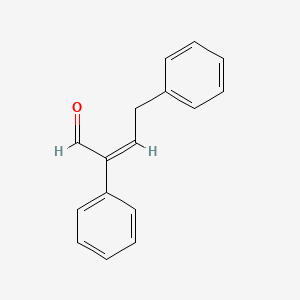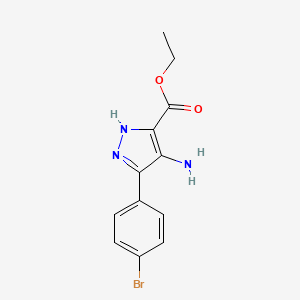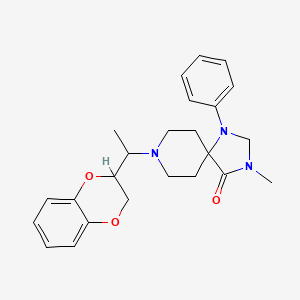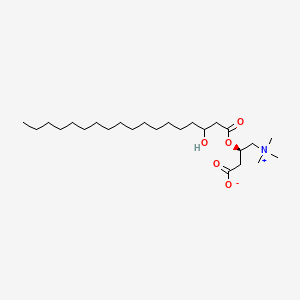
3-Hydroxystearoylcarnitine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxystearoylcarnitine is a type of acylcarnitine, which are esters formed from the conjugation of fatty acids with L-carnitine. This compound is particularly significant as it serves as a primary marker for certain metabolic disorders, such as long-chain L-3-hydroxyacyl-CoA dehydrogenase deficiency and trifunctional protein deficiency .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Hydroxystearoylcarnitine is synthesized in the mitochondria through the esterification of carnitine and acyl-CoAs. This enzymatic process is facilitated by carnitine acyltransferases . The synthetic route involves the butylation of acylcarnitines using acidified butanol, followed by analysis through tandem mass spectrometry (MS/MS) .
Industrial Production Methods
Industrial production of this compound typically involves the same enzymatic processes used in laboratory settings but scaled up for mass production. The use of high-performance liquid chromatography (HPLC) and MS/MS ensures the purity and accuracy of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxystearoylcarnitine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its role in metabolic pathways.
Common Reagents and Conditions
Common reagents used in these reactions include acidified butanol for butylation and various oxidizing and reducing agents depending on the specific reaction being studied .
Major Products Formed
The major products formed from these reactions are typically other acylcarnitines or metabolites that play roles in energy metabolism and fatty acid oxidation .
Applications De Recherche Scientifique
3-Hydroxystearoylcarnitine has a wide range of scientific research applications:
Chemistry: Used as a marker in the study of fatty acid metabolism and energy production.
Biology: Helps in understanding metabolic pathways and diagnosing metabolic disorders.
Medicine: Serves as a diagnostic marker for metabolic diseases and is being studied for its potential therapeutic applications.
Industry: Used in the production of dietary supplements and as a reference standard in pharmaceutical testing
Mécanisme D'action
The mechanism of action of 3-Hydroxystearoylcarnitine involves its role in the transport and oxidation of fatty acids. It facilitates the transfer of long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. This process is crucial for maintaining energy homeostasis in cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxyoctadecanoylcarnitine: Another acylcarnitine with similar structure and function.
Acetylcarnitine: A short-chain acylcarnitine used in dietary supplements.
Propionylcarnitine: Another short-chain acylcarnitine with therapeutic applications.
Uniqueness
3-Hydroxystearoylcarnitine is unique due to its specific role as a marker for long-chain fatty acid oxidation disorders and its involvement in the transport of long-chain fatty acids into mitochondria .
Propriétés
Numéro CAS |
282525-25-1 |
|---|---|
Formule moléculaire |
C25H49NO5 |
Poids moléculaire |
443.7 g/mol |
Nom IUPAC |
(3R)-3-(3-hydroxyoctadecanoyloxy)-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C25H49NO5/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(27)19-25(30)31-23(20-24(28)29)21-26(2,3)4/h22-23,27H,5-21H2,1-4H3/t22?,23-/m1/s1 |
Clé InChI |
PWZJXSPDNGIODC-OZAIVSQSSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(CC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C)O |
SMILES canonique |
CCCCCCCCCCCCCCCC(CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


